Actinomycin D, 7-nitro-

Description

Properties

CAS No. |

6184-25-4 |

|---|---|

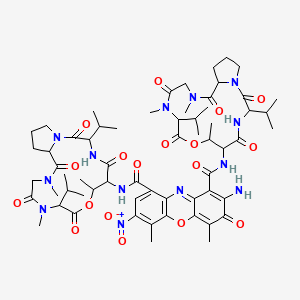

Molecular Formula |

C62H85N13O18 |

Molecular Weight |

1300.4 g/mol |

IUPAC Name |

2-amino-4,6-dimethyl-7-nitro-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide |

InChI |

InChI=1S/C62H85N13O18/c1-26(2)42-59(85)73-21-17-19-35(73)57(83)69(13)24-38(76)71(15)48(28(5)6)61(87)91-32(11)44(55(81)65-42)67-53(79)34-23-37(75(89)90)30(9)51-46(34)64-47-40(41(63)50(78)31(10)52(47)93-51)54(80)68-45-33(12)92-62(88)49(29(7)8)72(16)39(77)25-70(14)58(84)36-20-18-22-74(36)60(86)43(27(3)4)66-56(45)82/h23,26-29,32-33,35-36,42-45,48-49H,17-22,24-25,63H2,1-16H3,(H,65,81)(H,66,82)(H,67,79)(H,68,80) |

InChI Key |

MAGBENPDGUMOCL-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Actinomycin D, 7 Nitro

Chemical Synthesis of 7-Nitroactinomycin D

New Synthetic Methods and Chromophore Model Systems

The chemical synthesis of 7-nitroactinomycin D has been accomplished through novel methods that were initially validated using a chromophore model system. nih.govacs.org This approach allows for the testing of reaction viability on the core phenoxazinone structure before applying it to the more complex parent actinomycin (B1170597) D (AMD) molecule, which includes two pentapeptide lactone rings. nih.govcolab.wsresearchgate.net The synthesis involves the direct nitration of actinomycin D. This strategic modification at the 7-position of the phenoxazinone chromophore yields 7-nitroactinomycin D, a key intermediate for creating a variety of other analogs. nih.gov

The development of these synthetic routes demonstrates that substitutions can be made at the C-7 position without disrupting the molecule's ability to bind to DNA. nih.gov This is a critical finding, as the biological activity of actinomycin D and its derivatives is intrinsically linked to their function as DNA intercalators. nih.govmedchemexpress.com

Catalytic Reduction Pathways to Other 7-Substituted Analogs

The 7-nitro group of 7-nitroactinomycin D serves as a versatile chemical handle for further diversification. A primary pathway for creating new analogs is through the catalytic reduction of the nitro group to an amino group, yielding 7-aminoactinomycin D (7-AAD). nih.govresearchgate.net This transformation is a standard chemical reduction and is fundamental for producing a wide array of 7-substituted derivatives.

Once 7-aminoactinomycin D is formed, it can be further modified. For example, a series of N7-substituted 7-aminoactinomycin D analogs with alkyl, aralkyl, and heteroaralkyl groups have been synthesized. nih.gov These substitutions are achieved by reacting 7-aminoactinomycin D with appropriate reagents to functionalize the newly introduced amino group. nih.gov

Another critical intermediate that can be derived from the 7-nitro analog is 7-hydroxyactinomycin D. nih.gov This compound opens up another avenue for derivatization. For instance, condensation of 7-hydroxyactinomycin D with alkyl or acyl halides can produce 7-alkoxy, 7-aralkoxy, and 7-(acyloxy)actinomycin D analogs. These reactions demonstrate the utility of the initial nitration step to access a broad spectrum of C-7 substituted actinomycins.

Structural Diversification Strategies for Actinomycin D Derivatives

Modifications of the Phenoxazinone Chromophore at C-7 and Other Positions (e.g., C-2, C-4, C-6, C-8)

Structural diversification of the actinomycin D scaffold is a key strategy for developing new compounds with potentially improved therapeutic properties. Modifications have been explored at various positions on the phenoxazinone chromophore. researchgate.net While the C-7 position has been a major focus, yielding nitro, amino, and hydroxy derivatives, other sites have also been targeted. nih.govresearchgate.net

Research has shown that introducing an amino group at the C-2 position is a significant modification. researchgate.net Additionally, alterations at positions C-4, C-6, and C-8 have been investigated to understand their impact on biological activity. researchgate.net For example, tetracyclic chromophoric analogs have been synthesized by engaging the 2-amino and 3-oxo functionalities into new ring systems, such as a 1,4-oxazin-2-one or an oxazole (B20620) ring. colab.wsnih.gov In one instance, an extra quinone function was added at the C-8 position of an oxazole analog. colab.wsnih.gov These extensive modifications aim to modulate the molecule's physicochemical properties and its interaction with DNA. researchgate.net

Alterations of Pentapeptide Lactone Rings

The two cyclic pentapeptide lactone rings attached to the chromophore are also crucial for the biological activity of actinomycin D, primarily through their interactions within the minor groove of DNA. nih.gov Therefore, altering these peptide rings represents another major strategy for diversification. researchgate.net

Biocatalytic Approaches for Actinomycin D Diversification

The biosynthesis of actinomycin D is a complex process orchestrated by a dedicated biosynthetic gene cluster (BGC). nih.govmdpi.com The identification and characterization of these BGCs, such as the acn cluster in Streptomyces costaricanus and Streptomyces chrysomallus, have provided profound insights into how the molecule is assembled. nih.govmdpi.comasm.orgnih.gov These clusters contain genes encoding for the enzymes responsible for creating the 4-methyl-3-hydroxy-anthranilic acid (4-MHA) precursor, as well as the non-ribosomal peptide synthetases (NRPSs) that assemble the pentapeptide chains. nih.govmdpi.com

Understanding this genetic blueprint opens the door to biocatalytic and metabolic engineering approaches for diversifying actinomycin D. By manipulating the genes within the cluster, it is possible to generate novel analogs. mdpi.com For example, genome mining efforts have identified BGCs with variations that could potentially produce new members of the actinomycin family. rsc.org The discovery of shunt products from the actinomycin biosynthetic pathway, where the 4-MHA precursor is diverted to create different molecules, further highlights the potential for biocatalytic diversification. rsc.org This approach could lead to the production of actinomycins with altered peptide rings or modified chromophores, offering a powerful alternative to chemical synthesis for generating structural diversity. mdpi.com

Enzymatic Modification and Biotransformation

The enzymatic modification of complex natural products offers a powerful tool for generating novel analogs with potentially improved therapeutic properties. While specific enzymatic processes for the direct nitration of Actinomycin D at the 7-position to yield 7-nitro-Actinomycin D have not been detailed in the available research, the broader field of biocatalysis provides insights into the potential for such transformations.

Enzymatic reactions, particularly those involving oxidoreductases and transferases, are known to facilitate a wide range of chemical modifications on natural product scaffolds. researchgate.net For instance, the enzymatic reduction of Actinomycin D to a free radical species has been demonstrated using a ferredoxin reductase/NADPH system, highlighting that the core structure is accessible to enzymatic activity. nih.gov

The biosynthesis of nitro-containing natural products in various microorganisms suggests the existence of "nitration enzymes". nih.gov These enzymes could potentially be harnessed for the targeted nitration of molecules like Actinomycin D. Research into bionitration mechanisms has identified enzymes capable of producing nitro compounds, which could pave the way for developing biocatalytic methods for generating 7-nitro-Actinomycin D. nih.gov However, the direct application of these enzymes to the Actinomycin D scaffold remains an area for future investigation.

The modification of Actinomycin D through the replacement of amino acids in its peptide lactone rings has been successfully achieved, demonstrating the feasibility of altering its structure to introduce new functionalities. nih.gov This provides a basis for exploring chemoenzymatic approaches, where a combination of chemical and enzymatic steps could be employed to achieve the desired 7-nitro modification.

Potential for Late-Stage Diversification of Bacterial Natural Products

Late-stage functionalization is a key strategy in medicinal chemistry for rapidly generating a library of analogs from a complex natural product core, thereby enabling the exploration of structure-activity relationships (SAR). nih.govacs.org This approach is particularly valuable for intricate molecules like Actinomycin D, where total synthesis of each analog is often impractical.

The chemical synthesis of 7-nitro-Actinomycin D itself is an example of late-stage modification of the parent Actinomycin D molecule. nih.gov This demonstrates that the 7-position of the phenoxazine (B87303) ring is amenable to chemical derivatization. Further modifications of the 7-nitro derivative could lead to a diverse set of compounds with potentially altered biological activities.

Biocatalysis is emerging as a powerful tool for the late-stage diversification of bacterial natural products. researchgate.netnih.gov The use of enzymes to introduce modifications can offer high selectivity and milder reaction conditions compared to traditional chemical methods. While specific biocatalytic methods for diversifying 7-nitro-Actinomycin D are not yet established, the general principles of this approach hold significant promise. Oxidoreductases, transferases, lipases, and other enzymes have been successfully used to modify a range of complex natural products. researchgate.net

Data Tables

Molecular Interactions and Biochemical Mechanisms of Actinomycin D, 7 Nitro

Nucleic Acid Binding Dynamics and Specificity

Influence of Nitro Group on DNA Interaction

The introduction of a nitro group at the 7-position of the actinomycin (B1170597) D chromophore can influence its DNA binding properties. While the fundamental mode of intercalation and G-C specificity is maintained, the electronic and steric properties of the nitro group can modulate the strength and kinetics of the interaction.

Comparative DNA Binding Affinity and Site Size

Spectrophotometry, DNA melting temperature studies, and circular dichroism are common techniques used to determine these parameters. nih.gov For instance, research on 7-bulky-substituted actinomycin analogs has shown that despite the presence of large groups at the 7-position, these compounds still exhibit significant DNA binding. nih.gov The binding site size for actinomycin D is generally considered to be around 2-3 base pairs. bohrium.com

Table 1: Comparative DNA Binding Characteristics of Actinomycin D Analogs

| Compound | Method of Study | Key Findings |

| 7-bulky-substituted aralkylaminoactinomycin D analogues | Spectrophotometry, DNA melting temperature studies, circular dichroism | Despite bulky groups, analogues bind to DNA and inhibit RNA synthesis. nih.gov |

| 7-nitro- and 7-aminoactinomycin D | Growth inhibitory assays | Comparable inhibitory activity to actinomycin D, indicating effective DNA binding. nih.gov |

| Actinomycin D | NMR and molecular dynamics | Preferentially targets (G-C).(G-C) steps on duplex DNA. nih.gov |

Transcriptional Inhibition and RNA Synthesis Modulation

Inhibition of DNA-Dependent RNA Polymerase

A primary and well-documented biochemical consequence of the interaction between 7-nitro-actinomycin D and DNA is the potent inhibition of transcription. nih.gov This inhibition is a direct result of the drug intercalating into the DNA template, thereby physically obstructing the progression of DNA-dependent RNA polymerase. scbt.compatsnap.com

The stable complex formed between the actinomycin analog and DNA prevents the necessary unwinding of the DNA double helix that allows RNA polymerase to read the genetic code and synthesize RNA. researchgate.net This mechanism of action has been observed for actinomycin D and its derivatives across various biological systems. nih.govresearchgate.net

Studies have demonstrated that actinomycin D can selectively inhibit different RNA polymerases. For instance, at low concentrations, it can preferentially inhibit the synthesis of ribosomal RNA (rRNA). researchgate.net Furthermore, research has indicated a selective inhibition of RNA polymerase II activity in vivo. nih.gov This suggests that the inhibitory effects of actinomycin D and its analogs can be complex and may involve more than just simple steric hindrance of the polymerase. nih.gov The inhibition of RNA synthesis is a critical factor in the biological activity of these compounds. nih.govnih.gov

Table 2: Effects of Actinomycin D and its Analogs on Transcription

| Compound/System | Experimental Observation | Reference |

| Dactinomycin (Actinomycin D) | Reduces the incorporation of the mRNA precursor 5-ethynyl uridine (B1682114) (EU) into cells. | nih.gov |

| Actinomycin D | Inhibits nuclear RNA synthesis by blocking the DNA template function. | nih.gov |

| 7-substituted actinomycin D analogs | Inhibit RNA synthesis. | nih.gov |

| Actinomycin D | At low concentrations, is a selective inhibitor of rRNA synthesis. | researchgate.net |

Down-regulation of Specific Gene Expression (e.g., Mcl-1, SOX2)

The capacity of actinomycin-related compounds to modulate gene expression is a cornerstone of their biological activity. While direct studies on Actinomycin D, 7-nitro- are not extensively available, the known mechanisms of the parent compound, Actinomycin D, involve the potent suppression of transcription. This activity is particularly impactful on genes with short-lived mRNA transcripts, a category that often includes key regulators of cell survival and pluripotency.

Research into various derivatives of actinomycin D has consistently demonstrated their powerful inhibitory effects on transcription, which would logically extend to the down-regulation of specific genes critical for cancer cell survival and proliferation, such as Myeloid Cell Leukemia 1 (Mcl-1) and SRY-Box Transcription Factor 2 (SOX2). Mcl-1 is an anti-apoptotic protein crucial for the survival of numerous cancer cell types, and its suppression is a key therapeutic goal. SOX2 is a transcription factor vital for maintaining stem cell-like properties in cancer cells, contributing to tumor initiation and resistance. The inhibition of RNA polymerase by actinomycin compounds is the direct mechanism leading to the decreased expression of such vital genes.

Impact on Cellular Metabolic Pathways

The influence of actinomycin derivatives extends to the intricate network of cellular metabolic pathways. By disrupting fundamental cellular processes, these compounds can trigger significant shifts in metabolic activity.

Modulation of Oxidative and Hydrolytic Enzyme Activities (e.g., Lactic Dehydrogenase, Acid Phosphatase)

The cellular stress induced by compounds like Actinomycin D, 7-nitro- can lead to alterations in the activity of various enzymes, including those involved in oxidative and hydrolytic processes. For instance, studies on related compounds have noted changes in the activity of enzymes such as acid phosphatase. ethernet.edu.et An increase in acid phosphatase activity in blood serum and liver tissue has been observed in response to cellular toxicity induced by certain chemical agents. ethernet.edu.et

Effects on Key Signaling Proteins (e.g., Proliferating Cell Nuclear Antigen, Focal Adhesion Kinase, Raf, Extracellular Signal-Regulated Kinases)

The downstream consequences of transcription inhibition by actinomycin compounds include significant alterations in cellular signaling pathways that govern cell proliferation, survival, and adhesion. The Raf-MEK-ERK pathway, a critical signaling cascade, is a known target in cancer therapy. researchgate.net While direct evidence for Actinomycin D, 7-nitro- is scarce, the activity of actinomycin derivatives has been shown to impact pathways involving proteins such as Raf and the subsequent extracellular signal-regulated kinases (ERK). researchgate.net

Proliferating Cell Nuclear Antigen (PCNA), a key factor in DNA replication and repair, and Focal Adhesion Kinase (FAK), a crucial mediator of cell adhesion and survival signals, are also likely to be affected by the broad cellular impact of these compounds. The disruption of their expression or function would be a logical consequence of the primary mechanism of transcription inhibition.

Biological Activities in Preclinical Research Models

In Vitro Cellular Growth Inhibition Studies

The growth-inhibitory activity of 7-nitro-Actinomycin D has been evaluated in vitro using the CCRF-CEM human lymphoblastic leukemia cell line. nih.gov In this mammalian cell system, the 7-nitro derivative demonstrated significant inhibitory activity. nih.gov

When compared to its parent compound, Actinomycin (B1170597) D, the 7-nitro analog exhibited a comparable level of inhibitory activity against CCRF-CEM human lymphoblastic leukemia cells. nih.gov This suggests that the substitution at the 7-position does not diminish its efficacy in this specific mammalian cell line. nih.gov

Table 1: Comparative In Vitro Growth Inhibition in CCRF-CEM Cells

| Compound | Relative Inhibitory Activity | Source |

|---|---|---|

| 7-nitro-Actinomycin D | Comparable to Actinomycin D | nih.gov |

| Actinomycin D | Reference Compound | nih.gov |

In contrast to its effects on mammalian cells, 7-nitro-Actinomycin D displayed a distinctly different inhibitory profile against bacterial systems when compared to Actinomycin D. nih.gov Studies conducted in two bacterial systems, Lactobacillus casei and Lactobacillus arabinosus, revealed that the 7-nitro derivative's inhibitory pattern was not the same as the parent compound. nih.gov This finding indicates that substitutions on the phenoxazinone ring can selectively alter antibacterial activity. nih.gov

In Vivo Efficacy in Murine Tumor Models

The in vivo antitumor potential of 7-nitro-Actinomycin D was assessed in several murine tumor models. nih.gov These models included the Ridgway osteogenic sarcoma and three types of murine leukemias: L1210, P1534, and P388. nih.gov In all of these in vivo systems, the 7-nitro analog demonstrated inhibitory activity that was comparable to the parent Actinomycin D. nih.gov These results highlight that the 7-nitro substitution yields an experimental antitumor agent with significant activity across a variety of tumor types. nih.gov

Table 2: In Vivo Efficacy of 7-nitro-Actinomycin D in Murine Tumor Models

| Tumor Model | Compound | Outcome | Source |

|---|---|---|---|

| Ridgway Osteogenic Sarcoma | 7-nitro-Actinomycin D | Inhibitory activity comparable to Actinomycin D | nih.gov |

| Murine Leukemia L1210 | 7-nitro-Actinomycin D | Inhibitory activity comparable to Actinomycin D | nih.gov |

| Murine Leukemia P1534 | 7-nitro-Actinomycin D | Inhibitory activity comparable to Actinomycin D | nih.gov |

| Murine Leukemia P388 | 7-nitro-Actinomycin D | Inhibitory activity comparable to Actinomycin D | nih.gov |

Induced Cellular Responses

The primary mechanism of action for Actinomycin D and its derivatives involves intercalating into DNA, which in turn inhibits RNA synthesis and leads to cell death. ontosight.ainih.gov The substitution at the 7-position of the phenoxazinone ring is not believed to interfere with the compound's ability to bind to DNA. nih.gov Therefore, the cellular responses induced by 7-nitro-Actinomycin D are expected to be broadly similar to those of the parent compound, which are centered on the inhibition of transcription. ontosight.aiontosight.ai The parent Actinomycin D is known to inhibit the progression of RNA polymerases, thereby blocking the synthesis of RNA and, consequently, proteins. nih.govnih.gov This action is cytotoxic, particularly to rapidly dividing cancer cells. ontosight.ai In some cellular contexts, Actinomycin D is known to induce apoptosis (programmed cell death) and cause cell cycle arrest. ontosight.ainih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 7-amino-Actinomycin D |

| 7-hydroxy-Actinomycin D |

| 7-nitro-Actinomycin D |

| Actinomycin D |

Apoptosis Induction Mechanisms

The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents exert their effects. Research into 7-nitro-actinomycin D and its amino derivative, 7-aminoactinomycin D (7-AAD), has provided insights into their pro-apoptotic activities.

Use as a Fluorescent Probe: 7-aminoactinomycin D (7-AAD), a derivative of 7-nitro-actinomycin D, is widely utilized as a fluorescent DNA dye in flow cytometry to identify and quantify apoptotic cells. nih.govnih.govresearchgate.net This method is based on the principle that the cell membrane's integrity is compromised in late-stage apoptotic and dead cells, allowing 7-AAD to enter and bind to DNA. nih.govresearchgate.net Flow cytometric analysis can then distinguish between viable, early apoptotic, and late apoptotic/necrotic cell populations based on their fluorescence intensity. nih.gov This technique has proven to be a simple, reproducible, and valuable tool for studying apoptosis in various cell types and disease models. nih.gov

Involvement of Mcl-1/Noxa Pathways: The regulation of apoptosis is intricately linked to the balance of pro- and anti-apoptotic proteins. Studies on the broader class of actinomycins have highlighted the role of the Mcl-1/Noxa axis. For instance, actinomycin D can decrease the expression of the anti-apoptotic protein Mcl-1. nih.gov The pro-apoptotic protein Noxa can bind to Mcl-1, marking it for degradation. nih.gov Research on other apoptosis-inducing agents has shown that the upregulation of Noxa is a critical step in promoting cell death. nih.gov While direct studies on 7-nitro-actinomycin D's specific interaction with this pathway are emerging, the known mechanisms of actinomycin D suggest a likely involvement in modulating the Mcl-1/Noxa balance to favor apoptosis. nih.gov

Fas/Mitochondria Pathways: The extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways are two major routes to apoptosis. The Fas pathway is a key component of the extrinsic route. While direct evidence linking 7-nitro-actinomycin D to the Fas pathway is still under investigation, studies on related compounds like actinomycin V have shown induction of apoptosis through the mitochondrial pathway. nih.gov This involves mitochondrial dysfunction, loss of mitochondrial membrane potential, and the release of cytochrome c, which in turn activates a cascade of caspases leading to cell death. nih.gov Given the structural similarities, it is plausible that 7-nitro-actinomycin D also engages the mitochondrial pathway to induce apoptosis.

Cell Cycle Perturbations

Actinomycin D and its derivatives are known to interfere with the normal progression of the cell cycle, a fundamental process for cell growth and proliferation.

G1-Phase Arrest: Research has demonstrated that actinomycin D can cause cell cycle arrest at the G1 phase. nih.govresearchgate.net This arrest prevents cells from entering the S phase, where DNA replication occurs. nih.gov Studies using proteomic methods have shown that actinomycin D treatment can lead to the upregulation of proteins like MEKK3, which is associated with G1 arrest, and the downregulation of Hsp70, also involved in cell cycle regulation. nih.govresearchgate.net While some studies have shown that actinomycin D can induce a G1 block at low concentrations, others have reported a slowdown in cell progression through the S and G2/M phases at higher concentrations. nih.gov The specific effects can be cell-type dependent. researchgate.net

Targeting of Cancer Stem Cell Populations

Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to therapy. nih.govnih.gov Targeting this population is a critical goal in cancer treatment.

Preclinical studies have identified actinomycin D as a potent agent against breast and lung cancer stem cells. nih.govnih.govscispace.com In a 3D cell culture model that enriches for breast cancer stem cells, actinomycin D was shown to specifically target and down-regulate the expression of the stem cell transcription factor SOX2. nih.gov This downregulation leads to a depletion of the CSC population and inhibits the ability of these cells to initiate tumor progression. nih.gov In lung cancer models, actinomycin D was identified as a top CSC inhibitor from a screening of FDA-approved drugs. nih.govscispace.com

Preclinical Pharmacodynamics and Biodistribution Investigations

Understanding how a drug interacts with its target and how it is distributed throughout the body is crucial for its development.

Evaluation of Target Engagement and Retention

The primary molecular target of actinomycin D and its derivatives is DNA. ontosight.ainih.gov The interaction involves the intercalation of the phenoxazone ring into the DNA, which inhibits RNA synthesis. ontosight.ai Studies on 7-substituted actinomycin D analogs have shown that despite the presence of bulky groups at the 7-position, these compounds are still able to bind to DNA. nih.gov Spectrophotometry, DNA melting temperature studies, and circular dichroism have been used to characterize these binding properties. nih.gov The substitution at the 7-position can influence the binding affinity for DNA. nih.gov

Radiometabolism Studies for Derivative Tracing

While specific radiometabolism studies for 7-nitro-actinomycin D are not extensively detailed in the provided search results, the general pharmacokinetic properties of actinomycin D have been characterized in pediatric cancer patients. nih.gov These studies, which form the basis for understanding the distribution and elimination of the drug, have utilized plasma samples to develop population pharmacokinetic models. nih.gov Such models are essential for understanding how the drug is processed in the body and can inform the design of future studies, including those that might use radiolabeled derivatives for more detailed biodistribution and metabolism investigations.

Structure Activity Relationship Sar Studies of Actinomycin D, 7 Nitro and Analogs

Correlating 7-Position Substitution with Biological Activity

Influence of the Nitro Group on Inhibitory Activity

The synthesis of 7-nitro-actinomycin D has allowed for the investigation of the impact of an electron-withdrawing nitro group on the compound's inhibitory properties. nih.gov Studies have shown that 7-nitro-actinomycin D retains significant biological activity. nih.gov In assays conducted against human lymphoblastic leukemia cells (CCRF-CEM) in vitro, the inhibitory activity of 7-nitro-actinomycin D was found to be comparable to that of the parent compound, actinomycin (B1170597) D. nih.gov Similarly, in vivo studies against various murine leukemias, including L1210, P1534, and P388, as well as the Ridgway osteogenic sarcoma, demonstrated that the 7-nitro analog exhibited inhibitory activity on par with actinomycin D. nih.gov

However, in bacterial systems, the activity profile of 7-nitro-actinomycin D diverges from that of actinomycin D. nih.gov This suggests that while the fundamental mechanism of action—DNA intercalation and inhibition of RNA synthesis—is likely retained, the 7-nitro modification may introduce subtle changes that affect its potency against different cellular systems. nih.gov It has been noted that small substituents at the 7-position, such as a nitro group, generally have little effect on the affinity of the antibiotic for DNA. nih.gov

Modulations in DNA Binding Properties due to Chromophore and Peptide Alterations

The anticancer properties of actinomycin D and its analogs are intrinsically linked to their ability to bind to DNA. Modifications to both the chromophore and the pentapeptide lactone rings can significantly impact these binding properties.

Impact on DNA Melting Temperature and Viscosity

The stabilization of the DNA double helix upon drug binding can be quantified by measuring the increase in the DNA melting temperature (Tm), the temperature at which 50% of the DNA is denatured. Intercalating agents like actinomycin D are known to significantly increase the Tm of DNA.

Studies on 7-substituted actinomycin D analogs have shown that they bind to DNA in a manner comparable to the parent compound, as indicated by thermal denaturation studies. nih.gov While specific Tm shift values for 7-nitro-actinomycin D were not detailed in the reviewed literature, the general finding is that 7-substituted analogs, including those with bulky groups, are capable of binding to DNA and increasing its thermal stability. nih.gov The binding of actinomycin D and its analogs also typically leads to an increase in the viscosity of a DNA solution, a classic indicator of intercalation, as the DNA helix is lengthened and stiffened.

Establishing Structure-Dependent Cytotoxicity and Efficacy

The ultimate goal of modifying the actinomycin D structure is to enhance its therapeutic index—that is, to maximize its cytotoxicity towards cancer cells while minimizing its toxicity to normal cells. The substitutions at the 7-position have been shown to influence this delicate balance.

The in vitro cytotoxicity of 7-nitro-actinomycin D against human lymphoblastic leukemia cells (CCRF-CEM) was found to be comparable to that of actinomycin D. nih.gov This high level of cytotoxicity is a common feature among many 7-substituted analogs. nih.gov However, the in vivo efficacy and toxicity can vary. For instance, while the inhibitory activity against murine leukemias was similar for 7-nitro-actinomycin D and the parent compound, other analogs have shown improved therapeutic indices. nih.gov

Separating Structural Elements for Specific Biological Performance

The strategic modification of the actinomycin D (AMD) framework, particularly at the 7-position of the phenoxazone chromophore, has been a pivotal area of research in the quest to dissociate its potent cytotoxic effects from its therapeutic anti-cancer and anti-bacterial activities. The introduction of a nitro group at this position to create 7-nitro-actinomycin D, and its subsequent conversion to other 7-substituted analogs, has provided significant insights into the structure-activity relationships (SAR) of this class of compounds. These studies have demonstrated that the 7-position can be chemically altered to modulate biological activity, leading to the development of analogs with potentially improved therapeutic indices. nih.govnih.gov

A key finding is that substitution at the 7-position does not necessarily compromise the DNA binding capability of the molecule. nih.gov However, it can significantly alter the spectrum of biological activity. For instance, 7-nitro-actinomycin D and its derivative, 7-amino-actinomycin D, have shown comparable growth-inhibitory activity to actinomycin D against various mammalian cancer cell lines in both in vitro and in vivo models. nih.gov This suggests that the fundamental mechanism of action, likely DNA intercalation and inhibition of transcription, is retained.

However, a clear separation of activity is observed in bacterial systems. In studies using Lactobacillus casei and Lactobacillus arabinosus, the inhibitory profiles of 7-nitro-actinomycin D and 7-amino-actinomycin D were markedly different from that of actinomycin D, indicating a selective modulation of antibacterial versus anticancer effects. nih.gov This divergence in activity underscores the potential of 7-substitution to create analogs with more specific therapeutic applications.

Further derivatization of the 7-amino group has led to a series of N7-substituted 7-aminoactinomycin D analogs. These compounds have demonstrated a significant reduction in toxicity against human lymphoblastic leukemia cells in vitro, being 22- to 28-fold less toxic than actinomycin D. nih.gov Despite this decrease in cytotoxicity, many of these analogs retained comparable or even superior anti-tumor activity against P388 mouse leukemia in vivo. nih.gov This successful uncoupling of toxicity and therapeutic efficacy highlights the importance of the 7-position in designing modified actinomycin D analogs with greater selectivity and a potentially wider therapeutic window. nih.gov

The following tables summarize the biological activities of 7-nitro-actinomycin D and related analogs, illustrating the impact of substitutions at the 7-position.

Table 1: In Vitro Growth-Inhibitory Activity of 7-Substituted Actinomycin D Analogs against Mammalian and Bacterial Cells

| Compound | CCRF-CEM Human Lymphoblastic Leukemia (In Vitro) | L. casei (In Vitro) | L. arabinosus (In Vitro) |

|---|---|---|---|

| Actinomycin D | Comparable to Analogs | Distinct Profile | Distinct Profile |

| 7-nitro-actinomycin D | Comparable to Actinomycin D | Different from Actinomycin D | Different from Actinomycin D |

| 7-amino-actinomycin D | Comparable to Actinomycin D | Different from Actinomycin D | Different from Actinomycin D |

Data sourced from J Med Chem. 1975 Dec;18(12):1175-80. nih.gov

Table 2: In Vivo Antitumor Activity of 7-Substituted Actinomycin D Analogs against Murine Leukemias

| Compound | Ridgway Osteogenic Sarcoma | L1210 Leukemia | P1534 Leukemia | P388 Leukemia |

|---|---|---|---|---|

| Actinomycin D | - | Comparable to Analogs | Comparable to Analogs | Comparable to Analogs |

| 7-nitro-actinomycin D | Active | Active | Active | Active |

| 7-amino-actinomycin D | Active | Active | Active | Active |

Data sourced from J Med Chem. 1975 Dec;18(12):1175-80. nih.gov

Table 3: Cytotoxicity and In Vivo Antitumor Activity of N7-Substituted 7-Aminoactinomycin D Analogs

| Compound | In Vitro Toxicity vs. CCRF-CEM Cells | In Vivo Activity vs. P388 Mouse Leukemia |

|---|---|---|

| Actinomycin D | Baseline | Baseline |

| N7-substituted 7-aminoactinomycin D analogs | 22- to 28-fold less toxic than Actinomycin D | Most analogs comparable to Actinomycin D; one significantly more active |

Data sourced from J Med Chem. 1978 Sep;21(9):958-61. nih.gov

Mechanisms of Resistance to Actinomycin D and Its Derivatives in Experimental Systems

Alterations in Cellular Permeability (e.g., Bacillus subtilis models)

A primary mechanism of acquired resistance to Actinomycin (B1170597) D in the bacterium Bacillus subtilis is a significant alteration in the permeability of the cell envelope. researchgate.netnih.gov Studies have demonstrated that strains of B. subtilis made resistant to Actinomycin D through serial passage in increasing concentrations of the drug exhibit a markedly decreased uptake of the antibiotic from the surrounding medium. researchgate.net This change is considered a key factor in their ability to survive in the presence of otherwise lethal concentrations of the drug.

Further evidence supporting the permeability barrier mechanism includes the finding that the DNA extracted from resistant B. subtilis strains binds Actinomycin D to the same extent as DNA from sensitive strains. researchgate.net This indicates that the resistance is not due to a modification of the drug's ultimate molecular target. Additionally, researchers have found no evidence of enzymatic degradation of Actinomycin D by the resistant cells, ruling out detoxification as a resistance strategy in this model. researchgate.netnih.gov

The genetic basis for this resistance has been demonstrated through transformation experiments, confirming that it is a heritable trait. researchgate.net Interestingly, these resistant strains also showed a near-complete loss of transformability and a reduced tendency to autolyze, suggesting broader changes in the cell envelope structure. researchgate.net

Table 1: Comparison of Actinomycin D Effects on Sensitive and Resistant Bacillus subtilis

| Feature | Sensitive B. subtilis Strain | Resistant B. subtilis Strain |

| Actinomycin D Uptake | Readily takes up the drug | Significantly reduced uptake researchgate.net |

| Intact Cell RNA Synthesis Inhibition | Complete inhibition | Partial inhibition nih.gov |

| Protoplast RNA Synthesis Inhibition | Complete inhibition | Complete inhibition nih.gov |

| DNA Binding Affinity | Normal | Normal researchgate.net |

| Enzymatic Degradation of Drug | Not observed | Not observed researchgate.net |

Intracellular Dynamics Independent of DNA Binding Capacity

While the primary mechanism of Actinomycin D's cytotoxic action is the inhibition of transcription via DNA intercalation, some resistance mechanisms and cellular effects appear to be independent of its direct DNA binding. It is important to note that these mechanisms have been described for Actinomycin D and have not been specifically verified for the 7-nitro derivative.

In some experimental systems, resistance to Actinomycin D is part of a multidrug resistance (MDR) phenotype. This can be conferred by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport a wide range of structurally and functionally diverse drugs out of the cell, thereby reducing their intracellular concentration. nih.gov This mechanism is not dependent on the drug's interaction with DNA but rather on its recognition as a substrate by the efflux pump.

Furthermore, Actinomycin D has been shown to have effects on other cellular organelles and pathways. For example, in certain acute myeloid leukemia (AML) cells, Actinomycin D targets mitochondria, leading to the release of mitochondrial DNA, activation of specific signaling pathways, and an increase in reactive oxygen species (ROS) production. nih.gov This action, which can contribute to cell senescence, represents an intracellular dynamic that is distinct from the classical model of transcription inhibition at the nuclear DNA. nih.gov

Research into a murine tumor cell line resistant to Actinomycin D identified the appearance of a specific low molecular weight protein in resistant cells that was absent in the sensitive parent cells. nih.gov The development of resistance was also associated with the presence of double minutes, which are small fragments of extrachromosomal DNA. The correlation between the number of double minutes and the degree of resistance, and the loss of both the specific protein and the double minutes when the cells were returned to a drug-free medium, suggests a complex genetic and proteomic response that may not be solely reliant on the drug's DNA binding characteristics. nih.gov

Q & A

Q. What methodological approaches are used to synthesize 7-nitro-actinomycin D, and how can purity be validated?

Synthesis involves substituting the actinomycin D chromophore at the 7-position via nitro-group introduction, initially validated using chromophore model systems . Critical steps include controlling reaction conditions (e.g., temperature, solvent purity) and employing HPLC or mass spectrometry to confirm molecular weight and purity. Comparative NMR analysis with unmodified actinomycin D can identify structural integrity .

Q. Which in vitro assays are standard for assessing 7-nitro-actinomycin D’s growth-inhibitory activity in mammalian cells?

The CCRF-CEM human lymphoblastic leukemia cell line is a primary model for in vitro assays. Methodological considerations include:

Q. How does 7-nitro-actinomycin D’s DNA-binding affinity compare to the parent compound?

Use spectroscopic methods like UV-Vis titration or circular dichroism to assess intercalation efficiency. Competitive binding assays with ethidium bromide can quantify displacement kinetics. Note that 7-nitro substitution does not significantly alter DNA binding, as shown in murine leukemia models .

Advanced Research Questions

Q. How can contradictory activity profiles of 7-nitro-actinomycin D in bacterial vs. mammalian systems be resolved?

While potent in mammalian cells (e.g., L1210 leukemia), reduced efficacy in L. casei and L. arabinosus may stem from bacterial membrane permeability differences. Methodological solutions include:

Q. What experimental designs optimize in vivo studies of 7-nitro-actinomycin D against murine leukemias?

Key considerations from Ridgway osteogenic sarcoma and L1210 models include:

Q. How can researchers differentiate 7-nitro-actinomycin D’s mechanism from actinomycin D in transcription inhibition?

Employ RNA-seq or qRT-PCR to compare gene expression profiles. Focus on rRNA synthesis (actinomycin D’s primary target) vs. mRNA subsets. Chromatin immunoprecipitation (ChIP) can map DNA-binding sites .

Methodological and Analytical Challenges

Q. What statistical frameworks are appropriate for analyzing dose-response heterogeneity in 7-nitro-actinomycin D studies?

Q. How should researchers address batch-to-batch variability in 7-nitro-actinomycin D synthesis?

- Implement quality control (QC) protocols:

- Purity thresholds (>95% by HPLC).

- Biological activity validation via reference cell lines.

- Document synthetic parameters (e.g., solvent ratios, catalyst batches) .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling 7-nitro-actinomycin D in vitro?

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research questions on 7-nitro-actinomycin D?

Example:

- Feasible : Assess DNA-binding via accessible spectroscopic methods.

- Novel : Compare 7-nitro to 7-amino/hydroxy analogs in multidrug-resistant tumors.

- Ethical : Adhere to institutional guidelines for in vivo studies .

Data Presentation and Reproducibility

Q. How should raw data from 7-nitro-actinomycin D cytotoxicity assays be archived?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.